Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C11H9BrN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of p-bromoacetophenone, thiourea, and iodine was refluxed for 11–12 hours. The reaction mixture was then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1sc(N)nc1-c2ccc(Br)cc2
. This indicates that the compound contains a thiazole ring attached to a bromophenyl group and a methyl carboxylate group .
Scientific Research Applications
Synthesis of Novel Compounds
- The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates, including derivatives of Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate, has been achieved using ultrasonic and thermally mediated nucleophilic displacement. This method has proven effective in yielding high-quality compounds (Baker & Williams, 2003).
Development of Fluorescent Materials
- This compound and related compounds have been used in the preparation of fluorescent materials. These materials, synthesized from biomass-derived furfural and natural amino acids, exhibit strong photoluminescence and are useful for creating extended π-conjugation systems (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Synthesis of Antihypertensive Agents
- Derivatives of this compound have been explored for their potential in synthesizing antihypertensive α-blocking agents. These compounds have shown promising results in pharmacological screening, indicating potential in the treatment of hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Applications in Organic Synthesis
- In organic synthesis, compounds related to this compound have been used in creating ionic liquids which promote the benzoin condensation. This showcases the versatility of these compounds in facilitating important organic reactions (Davis & Forrester, 1999).
Creation of pH Probes
- These compounds have also played a role in the development of highly water-soluble fluorescent and colorimetric pH probes, essential for various scientific applications. Such probes can be used for real-time pH sensing in different environments, including intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate” is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. Always refer to the material safety data sheet (MSDS) for detailed safety information .
Future Directions
Thiazole derivatives, including “Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate”, present a promising area of research due to their diverse biological activities. Future research could focus on exploring their potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways and cellular functions .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its activity and triggering a cascade of biochemical reactions .
Biochemical Pathways
, compounds with similar structures have been known to influence various pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how it is absorbed into the body, distributed to various tissues, metabolized, and eventually excreted .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it could potentially influence various cellular processes, leading to changes in cell function .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate could be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure .
Properties
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXDFXQLKZPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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